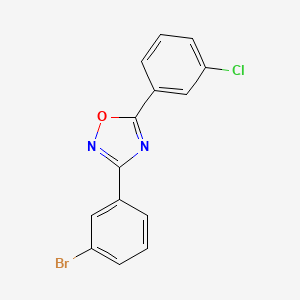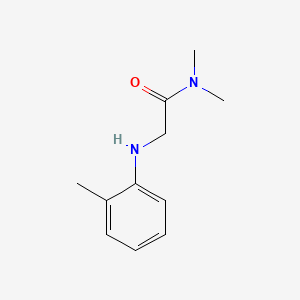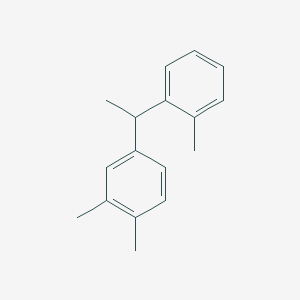
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is an organic compound characterized by the presence of bromine atoms and tert-butyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene typically involves the bromination of a precursor compound, followed by the introduction of tert-butyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under conditions like reflux in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and tert-butyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-tert-butyl-1-methoxybenzene
- 2-Bromo-4-tert-butyl-1-methoxybenzene
- 4-Bromo-1-tert-butyl-2-methoxybenzene
Uniqueness
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is unique due to the presence of two bromine atoms and two tert-butyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H24Br2O |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
4-bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene |
InChI |
InChI=1S/C20H24Br2O/c1-19(2,3)15-11-13(21)7-9-17(15)23-18-10-8-14(22)12-16(18)20(4,5)6/h7-12H,1-6H3 |
InChI Key |
PRTWGRZYGUHIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















